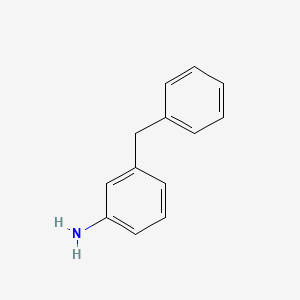![molecular formula C8H8O3 B1330596 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one CAS No. 72150-22-2](/img/structure/B1330596.png)
4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one: is a chemical compound with the molecular formula C8H8O3 . It is also known by other names such as 4,7-Epoxy-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one . This compound is characterized by its unique tricyclic structure, which includes two oxygen atoms and a double bond. It appears as a white to almost white powder or crystal and has a melting point of approximately 93°C .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the tricyclic structure. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically purified using techniques such as recrystallization or chromatography to achieve high purity levels .
化学反应分析
Types of Reactions: 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or alkanes .
科学研究应用
Chemistry: 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one is used as a building block in organic synthesis. Its unique structure makes it valuable for the synthesis of complex molecules and materials .
Biology: In biological research, this compound can be used as a probe or a reagent to study various biochemical pathways and interactions. Its reactivity and stability make it suitable for use in various assays and experiments .
Medicine: Its tricyclic structure can serve as a scaffold for the development of pharmacologically active compounds .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various manufacturing processes .
作用机制
The mechanism of action of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can bind to active sites or allosteric sites on proteins and enzymes, affecting their function.
Biochemical Pathways: By modulating enzyme activity, the compound can influence various biochemical pathways, including metabolic and signaling pathways.
相似化合物的比较
4,7-Epoxy-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one: This compound shares a similar tricyclic structure with 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one but differs in the position of the oxygen atoms and the double bond.
4,10-Dioxatricyclo[5.2.1.02,6]decane-8-ene-3,5-dione: Another similar compound with a tricyclic structure but with different functional groups and reactivity.
Uniqueness: this compound is unique due to its specific arrangement of oxygen atoms and the double bond within the tricyclic structure. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
IUPAC Name |
4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-8-7-4(3-10-8)5-1-2-6(7)11-5/h1-2,4-7H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAQKKYOUVIGII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C=CC(C2C(=O)O1)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317983 |
Source


|
| Record name | 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72150-22-2 |
Source


|
| Record name | 72150-22-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=323756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

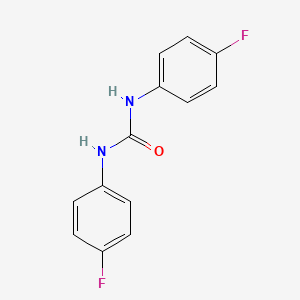
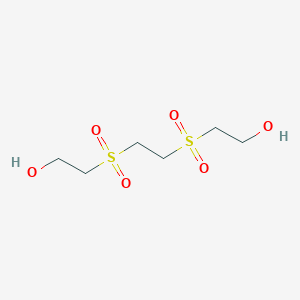
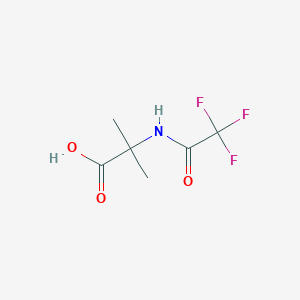
![Spiro[adamantane-2,2'-oxirane]](/img/structure/B1330519.png)

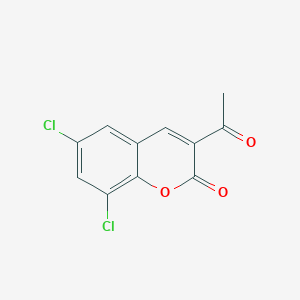
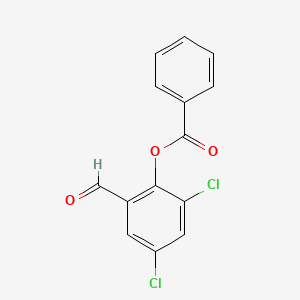
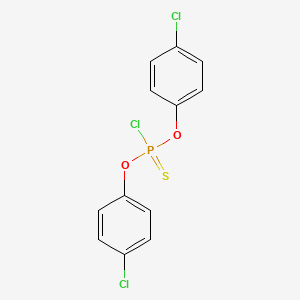

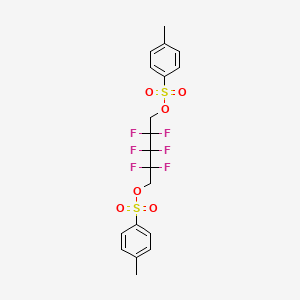
![2-[4-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B1330536.png)
